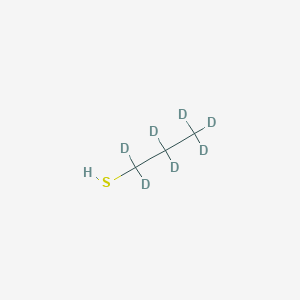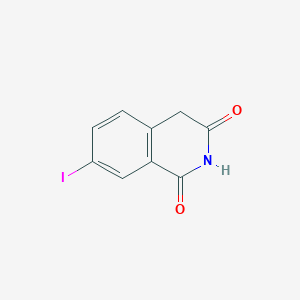
1-Propane-d7-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propane-d7-thiol, also known as n-Propyl Mercaptan, is a compound with the molecular formula C3H8S . It has a molecular weight of 83.21 g/mol . The compound is a stable isotope labelled compound .
Synthesis Analysis
Thiols, including 1-Propane-d7-thiol, are typically prepared by relying on the high nucleophilicity of sulfur . For example, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols . Another reaction with alkyl halides uses thiourea as a nucleophilic sulfur source producing alkylisothiouronium salts which are then hydrolyzed to thiols .
Molecular Structure Analysis
The IUPAC name for 1-Propane-d7-thiol is 1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol . The InChI is InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 . The compound has a Canonical SMILES of CCCS and an Isomeric SMILES of [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S .
Chemical Reactions Analysis
Thiols, including 1-Propane-d7-thiol, are known to be involved in a variety of chemical reactions. They are highly nucleophilic, making them reactive towards electrophiles . Thiols can also undergo oxidation reactions to form disulfides .
Physical And Chemical Properties Analysis
1-Propane-d7-thiol has a molecular weight of 83.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 83.07860865 g/mol . The Topological Polar Surface Area is 1 Ų . The compound has a Heavy Atom Count of 4 .
Applications De Recherche Scientifique
Selective Palladium Catalysts for Semihydrogenation : Thiol-treated ultrathin Pd nanosheets, possibly including compounds like 1-Propane-d7-thiol, are effective in the selective hydrogenation of internal alkynes, demonstrating over 97% catalytic selectivity toward semihydrogenation products (Zhao et al., 2018).
Thiocarbonylation of Conjugated Enynes : Thiols, potentially including 1-Propane-d7-thiol, are used in thiocarbonylation reactions with conjugated enynes and carbon monoxide, catalyzed by palladium complexes. This process is highly chemo- and regioselective (Xiao et al., 1999).
Propane Oxidation : In the oxidation of propane, thiol compounds such as 1-Propane-d7-thiol may play a role in the formation of an allylic intermediate and the interaction with sulphate species on catalyst surfaces (Hinz et al., 2001).
Decomposition on GaP(001) Surfaces : The decomposition mechanisms of 1-propanethiol, a compound related to 1-Propane-d7-thiol, on Ga-rich GaP(001) surfaces were explored using techniques like STM, XPS, and DFT calculations (Jeon et al., 2019).
Radiation-induced Oxidation of Thiols : Thiol compounds, including propane-1,3-dithiol (related to 1-Propane-d7-thiol), have been found to be oxidized by various forms of ionizing radiation. This provides insights into the interaction of thiols with radiation (Barron & Flood, 1950).
Mécanisme D'action
Safety and Hazards
1-Propane-d7-thiol is classified as a Class IB Flammable Liquid . It has an offensive, cabbage-like odor . Exposure to this compound can cause irritation to the eyes, skin, nose, throat, and respiratory system. It can also cause headache, nausea, dizziness, and cyanosis . In animals, exposure to this compound has been shown to cause liver and kidney damage .
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propane-d7-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)


![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)


